Butanoyl bromide, 3-methyl-
Description
Significance of Acyl Halides in Chemical Transformations
Acyl halides, or acid halides, are organic compounds derived from carboxylic acids by replacing the hydroxyl group with a halogen atom. teachy.aiwikipedia.org They are characterized by the functional group -C(=O)X, where X is a halogen. wikipedia.org Acyl chlorides are the most frequently used, but bromides and iodides are also significant in synthesis. wikipedia.org
The importance of acyl halides in organic chemistry stems from their high reactivity, which makes them excellent intermediates for synthesizing a variety of other compounds. teachy.appfiveable.me The carbonyl carbon in an acyl halide is highly electrophilic due to the electron-withdrawing effects of both the oxygen and the halogen atom. This makes them highly susceptible to nucleophilic acyl substitution reactions. fiveable.me
This reactivity allows acyl halides to be readily converted into other carboxylic acid derivatives, such as:
Carboxylic acids: through reaction with water (hydrolysis). wikipedia.org
Esters: through reaction with alcohols. britannica.com
Amides: through reaction with ammonia (B1221849) or amines. britannica.com
Anhydrides: through reaction with a carboxylate salt. fiveable.me
Beyond these fundamental transformations, acyl halides are crucial reagents in more complex carbon-carbon bond-forming reactions, such as the Friedel-Crafts acylation, where they are used to introduce an acyl group to an aromatic ring. teachy.app Their versatility and high reactivity make them indispensable tools in the synthesis of pharmaceuticals, dyes, polymers, and other fine chemicals. teachy.aiteachy.app
Historical Context of Butanoyl Bromide Derivatives in Synthetic Methodologies
The study of acyl halides as a distinct class of reactive molecules began in the 19th century, a foundational period for organic chemistry. Chemists of the era recognized the unique synthetic potential afforded by the combination of a carbonyl group and a halogen atom.
A significant milestone in the broader context of halogenated carbonyl chemistry was the development of the Hell-Volhard-Zelinsky reaction, first published by Carl Magnus von Hell in 1881. This reaction provided a method for the α-halogenation of carboxylic acids, a key step that informed the understanding and synthesis of related compounds. The principles established through such early investigations into halogenation reactions paved the way for the systematic utilization of acyl halides in synthesis.
The evolution of synthetic methods to produce acyl halides directly from carboxylic acids was a critical technological advance. The use of reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) became standard laboratory and industrial practice for this conversion. ontosight.ai These developments made butanoyl bromide and its derivatives more accessible for research and application, allowing chemists to systematically explore their use as intermediates in the construction of more complex organic molecules.
Scope and Research Gaps in the Study of Butanoyl Bromide, 3-methyl-
Butanoyl bromide, 3-methyl- is primarily utilized as a reactive intermediate in organic synthesis. Its main application is to introduce the 3-methylbutanoyl (isovaleroyl) group into other molecules through nucleophilic acyl substitution reactions. ontosight.ai This moiety is present in various natural products and bioactive compounds, making the reagent valuable in pharmaceutical and agrochemical research. ontosight.ai
The synthesis of Butanoyl bromide, 3-methyl- is most commonly achieved by reacting 3-methylbutanoic acid with a brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). ontosight.aiaskfilo.com
Table 1: Physicochemical Properties of Butanoyl bromide, 3-methyl-
| Property | Value | Source |
| Chemical Formula | C₅H₉BrO | ontosight.aiechemi.com |
| Molecular Weight | 165.03 g/mol | echemi.comlookchem.com |
| CAS Number | 35447-68-8 | lookchem.comchemnet.com |
| Appearance | Colorless to pale yellow liquid | ontosight.ai |
| Odor | Pungent | ontosight.ai |
| Boiling Point | 142.8°C at 760 mmHg | chemnet.com |
| Density | 1.355 g/cm³ | chemnet.com |
| Flash Point | 50°C | chemnet.com |
Current research continues to explore the use of Butanoyl bromide, 3-methyl- and related structures in the synthesis of complex target molecules. For example, it is a reagent in the multi-step synthesis of other chemical structures. askfilo.com
Despite its utility, there are areas that warrant further investigation. While the reactivity of the parent compound is well-understood, research into more complex derivatives and their stability presents ongoing challenges. For instance, studies on related dihalogenated butanoyl bromide derivatives have noted that they can be prone to decomposition under ambient conditions, highlighting a need for further research into their stability and handling. The development of more efficient and selective synthetic methods utilizing Butanoyl bromide, 3-methyl- remains an active area of interest, particularly for creating complex chiral molecules. Further exploration into the full range of its applications in synthesizing novel compounds with potential biological activity represents a significant research gap.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutanoyl bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXKQIWKQYEXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067921 | |
| Record name | Butanoyl bromide, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35447-68-8 | |
| Record name | 3-Methylbutanoyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35447-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoyl bromide, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035447688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoyl bromide, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoyl bromide, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Butanoyl Bromide, 3 Methyl
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is the hallmark reaction of acyl halides like Butanoyl bromide, 3-methyl-. This class of reaction involves the replacement of the bromide leaving group by a nucleophile. The general order of reactivity for acyl compounds towards nucleophilic substitution is: Acyl chloride > Acid anhydride > Ester > Amide. sarthaks.com This high reactivity of acyl halides is attributed to the excellent leaving group ability of the halide ion. sarthaks.com
Electrophilic Nature of the Carbonyl Carbon
The carbonyl group in Butanoyl bromide, 3-methyl- is highly polarized due to the greater electronegativity of the oxygen atom compared to the carbon atom. This polarization results in a significant partial positive charge on the carbonyl carbon, rendering it highly electrophilic. chemguideforcie.co.uk The presence of the electron-withdrawing bromine atom further enhances the electrophilicity of the carbonyl carbon. chemguideforcie.co.uk This pronounced electrophilic character is the primary driver for its reactions with a wide array of nucleophiles.
The reactivity of the carbonyl carbon is a function of the stability of the carbonyl group and the effectiveness of the leaving group. libretexts.org In acyl halides, the carbonyl group is destabilized, which increases the electrophilic character of the carbonyl carbon and lowers the energy barrier for the initial step of nucleophilic attack. libretexts.org
Formation of Esters and Amides: Mechanistic Elucidation
Butanoyl bromide, 3-methyl- readily reacts with alcohols and amines to form esters and amides, respectively. These reactions proceed through the nucleophilic acyl substitution mechanism.
Amide Formation: Similarly, amines react with Butanoyl bromide, 3-methyl- to form amides. libretexts.org The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. youtube.com The subsequent collapse of the tetrahedral intermediate and expulsion of the bromide ion results in the formation of the amide. masterorganicchemistry.com The reaction of acid halides with amines is a very common and effective method for amide synthesis. libretexts.org
Hydrolysis and Stability Studies
Acyl bromides are known for their sensitivity to moisture, and Butanoyl bromide, 3-methyl- is no exception. It readily undergoes hydrolysis in the presence of water.
Influence of Anhydrous Conditions on Compound Integrity
Due to its high reactivity with water, Butanoyl bromide, 3-methyl- must be handled and stored under strictly anhydrous conditions to maintain its chemical integrity. The presence of even trace amounts of moisture can lead to its decomposition into isovaleric acid and hydrobromic acid. Therefore, reactions involving this compound are typically carried out in dry solvents and under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis Rates and Energetic Considerations
The hydrolysis of acyl halides is a rapid process. chemguideforcie.co.uk The rate of hydrolysis generally follows the order: acyl iodide > acyl bromide > acyl chloride > acyl fluoride. This trend is consistent with the leaving group ability of the halide ions.
The mechanism of hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates a bromide ion and a proton to give the carboxylic acid. The reaction is energetically favorable due to the formation of the stable carboxyl group and the good leaving group ability of the bromide ion.
The following table provides representative hydrolysis rate constants for some acyl chlorides in water, which can be used to infer the high reactivity of the corresponding acyl bromide.
| Acyl Chloride | Rate Constant (s⁻¹) at 25°C |
| Acetyl chloride | 1.8 x 10⁻¹ |
| Propionyl chloride | 1.2 x 10⁻¹ |
| Butyryl chloride | 1.0 x 10⁻¹ |
| Isobutyryl chloride | 6.2 x 10⁻² |
This table is based on data for acyl chlorides and is provided for illustrative purposes to indicate the general magnitude of hydrolysis rates for acyl halides. cdnsciencepub.com The rate for Butanoyl bromide, 3-methyl- is expected to be even faster.
Carbocation Rearrangements and Alkyl Bromide Formation
Reactions involving Butanoyl bromide, 3-methyl-, can proceed through pathways that generate carbocation intermediates. These high-energy species are prone to structural reorganization to achieve greater stability, a phenomenon known as carbocation rearrangement. libretexts.org The stability of simple alkyl carbocations follows the order: tertiary (3°) > secondary (2°) > primary (1°) > methyl. This thermodynamic preference drives rearrangements, typically through 1,2-hydride or 1,2-alkyl shifts, where a hydrogen atom or an alkyl group, respectively, moves to an adjacent carbon to form a more stable carbocation. cureffi.org
For instance, a reaction pathway that generates a secondary carbocation adjacent to a tertiary carbon, a structural feature inherent to the 3-methylbutanoyl group, will likely undergo rearrangement. The transformation of a secondary carbocation to a more stable tertiary carbocation is a thermodynamically favorable process. libretexts.org This rearrangement occurs rapidly, often before a nucleophile has the opportunity to attack the initial, less stable carbocation. libretexts.org
Studies of Bromination Reactions Leading to Rearranged Products
The formation of rearranged alkyl bromides is a classic outcome of reactions involving carbocation intermediates where a bromide ion is present. A well-documented example that illustrates this principle is the electrophilic addition of hydrogen bromide (HBr) to an alkene like 3-methyl-1-butene.
In this reaction, the initial protonation of the alkene double bond leads to the formation of a secondary carbocation. libretexts.org This secondary carbocation is immediately adjacent to a tertiary carbon atom. A rapid 1,2-hydride shift occurs, where a hydrogen atom from the tertiary carbon migrates with its pair of electrons to the positively charged secondary carbon. libretexts.orglibretexts.org This process results in the formation of a more stable tertiary carbocation. The bromide ion (Br⁻) then acts as a nucleophile, attacking the tertiary carbocation to yield the major product, a tertiary alkyl bromide (2-bromo-2-methylbutane), rather than the secondary alkyl bromide (2-bromo-3-methylbutane) that would have formed from the initial, unrearranged carbocation. libretexts.org
While not a direct reaction of Butanoyl bromide, 3-methyl- itself, this example demonstrates the fundamental principle of rearrangement that would govern the behavior of the corresponding carbocation if it were formed during a transformation starting from the acyl bromide.
Table 1: Products of HBr Addition to 3-methyl-1-butene
| Initial Carbocation | Rearranged Carbocation | Major Product | Minor Product |
|---|
Deuterium Labeling for Mechanistic Insight
Deuterium labeling is a powerful technique used to elucidate reaction mechanisms, including carbocation rearrangements. chem-station.com By replacing a specific hydrogen atom with its heavier isotope, deuterium (D), chemists can track the movement of that atom throughout a reaction. youtube.com This is possible because the C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect where the C-H bond breaks more readily. chem-station.comnih.gov
In the context of a 1,2-hydride shift, if the hydrogen atom poised to migrate is replaced with deuterium, its location in the final product can confirm the rearrangement pathway. For example, in the reaction of 3-methyl-1-butene with HBr, if the hydrogen at the tertiary carbon (C3) were replaced with deuterium, the 1,2-shift would involve the migration of deuterium. The position of the deuterium in the final tertiary alkyl bromide product would provide definitive evidence of the shift.
The use of deuterated reagents can also provide mechanistic clarity. For instance, using deuterated acids (e.g., D₂SO₄ in D₂O) can help identify which protons in a molecule are exchanged during a reaction, revealing information about intermediates and transition states. youtube.comnih.gov This method is invaluable for confirming the occurrence and nature of hydride or alkyl shifts that are central to understanding the reactivity of carbocations derived from structures like 3-methylbutanoyl bromide. chem-station.com
Role in Complex Chemical Transformations
Butanoyl bromide, 3-methyl-, also known as isovaleryl bromide, serves as a versatile building block in the synthesis of more complex molecules. Its acyl bromide functionality makes it a reactive electrophile, suitable for participating in a range of catalytic, cyclization, and coupling reactions.
Catalytic Reactions Involving Butanoyl bromide, 3-methyl-
Acyl halides are key participants in various metal-catalyzed cross-coupling reactions. While specific catalytic reactions involving Butanoyl bromide, 3-methyl- are not extensively detailed in readily available literature, its role can be inferred from analogous transformations. For example, acyl halides are known to participate in Suzuki-Miyaura coupling reactions. In such reactions, an organoboron compound couples with an organic halide or triflate in the presence of a palladium catalyst. nih.gov Acyl halides can serve as the electrophilic partner, leading to the formation of ketones.
Furthermore, the development of metallaphotoredox catalysis has expanded the scope of cross-coupling reactions to include the formation of Csp³-Csp³ bonds, often involving aliphatic bromides. princeton.edu These advanced catalytic systems merge photoredox catalysis with transition-metal catalysis, enabling reactions under mild conditions. It is plausible that Butanoyl bromide, 3-methyl-, or derivatives thereof, could be employed in such catalytic systems, for instance, after reduction of the acyl group, to construct complex carbon skeletons.
Cyclization and Coupling Reactions
The reactivity of the 3-methylbutanoyl group is utilized in the synthesis of heterocyclic and other complex structures through cyclization and coupling reactions. For example, a structurally similar compound, 2-bromo-2-methylpropionyl bromide, is used in a multi-step synthesis where it acylates an amine, forming a precursor for a subsequent cyclization reaction. researchgate.net This highlights the role of such branched acyl bromides in introducing specific structural motifs that facilitate ring formation.
Acyl halides can also be involved in base-promoted intermolecular cascade cyclization reactions. researchgate.net These reactions often involve the initial formation of an intermediate by the reaction of the acyl halide, which then undergoes a series of intramolecular steps to build a complex ring system. The 3-methylbutanoyl moiety can provide the necessary steric and electronic properties to influence the course and efficiency of these cyclizations.
In the realm of coupling reactions, beyond palladium-catalyzed methods, Butanoyl bromide, 3-methyl- can be used in Friedel-Crafts acylation to attach the 3-methylbutanoyl group to an aromatic ring, forming a ketone. This is a fundamental C-C bond-forming reaction in organic synthesis.
Table 2: Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| Butanoyl bromide, 3-methyl- | 3-Methylbutanoyl bromide | C₅H₉BrO |
| 3-methyl-1-butene | 3-Methylbut-1-ene | C₅H₁₀ |
| 2-bromo-3-methylbutane | 2-Bromo-3-methylbutane | C₅H₁₁Br |
| 2-bromo-2-methylbutane | 2-Bromo-2-methylbutane | C₅H₁₁Br |
| 2-bromo-2-methylpropionyl bromide | 2-Bromo-2-methylpropanoyl bromide | C₄H₆Br₂O |
| Deuterium | Deuterium | D or ²H |
| Hydrogen bromide | Hydrogen bromide | HBr |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For Butanoyl bromide, 3-methyl-, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the different types of protons present.
The expected chemical shifts (δ) are influenced by the electron-withdrawing effect of the carbonyl bromide group. The methylene (B1212753) protons (H-2) adjacent to the carbonyl group are expected to be the most deshielded, appearing furthest downfield. The methine proton (H-3) will also be shifted downfield, though to a lesser extent. The methyl protons (H-4 and the methyl group on C-3) will appear in the more shielded upfield region of the spectrum. The spin-spin coupling between adjacent non-equivalent protons will result in characteristic splitting patterns, which are crucial for confirming the connectivity.
Predicted ¹H NMR Data for Butanoyl bromide, 3-methyl-
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) in Hz |
| H-2 (CH₂) | 2.9 - 3.2 | Doublet | ~7.0 |
| H-3 (CH) | 2.2 - 2.5 | Nonet | ~7.0 |
| H-4 (CH₃) | 0.9 - 1.1 | Doublet | ~7.0 |
| 3-CH₃ | 0.9 - 1.1 | Doublet | ~7.0 |
Note: The multiplicity of the H-3 proton is predicted to be a nonet (a multiplet with nine peaks) due to coupling with the two H-2 protons and the six protons of the two methyl groups.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of Butanoyl bromide, 3-methyl-, each unique carbon atom will give rise to a single peak. The chemical shifts of these peaks are indicative of the carbon's hybridization and its electronic environment.
The carbonyl carbon (C-1) is expected to have the largest chemical shift, appearing significantly downfield due to the strong deshielding effect of the attached oxygen and bromine atoms. The other carbon atoms will appear at higher field strengths, with their chemical shifts influenced by their proximity to the carbonyl group and the degree of substitution.
Predicted ¹³C NMR Data for Butanoyl bromide, 3-methyl-
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C=O) | 165 - 175 |
| C-2 (CH₂) | 45 - 55 |
| C-3 (CH) | 30 - 40 |
| C-4 (CH₃) | 20 - 25 |
| 3-CH₃ | 20 - 25 |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For Butanoyl bromide, 3-methyl-, cross-peaks would be expected between the H-2 and H-3 protons, and between the H-3 proton and the protons of the two methyl groups. This would confirm the -CH₂-CH(CH₃)₂ structural fragment.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded carbon and hydrogen atoms. The HMQC/HSQC spectrum would show cross-peaks connecting the ¹H signals to their corresponding ¹³C signals, allowing for the definitive assignment of each carbon and its attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. For instance, the H-2 protons would show a correlation to the carbonyl carbon (C-1), and the methyl protons would show correlations to C-2 and C-3. These long-range correlations are invaluable for piecing together the complete molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Butanoyl bromide, 3-methyl- is expected to be dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl bromide group. The position of this band is typically at a higher wavenumber compared to other carbonyl compounds due to the electron-withdrawing nature of the bromine atom. Additionally, absorption bands corresponding to the C-H stretching and bending vibrations of the alkyl portion of the molecule will be present.
Predicted IR Absorption Data for Butanoyl bromide, 3-methyl-
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Acyl bromide) | 1780 - 1820 | Strong, Sharp |
| C-H (Alkyl) | 2850 - 3000 | Medium to Strong |
| C-H (Bend) | 1370 - 1470 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation pattern.
For Butanoyl bromide, 3-methyl-, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.
Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for acyl bromides include the loss of the bromine atom and alpha-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken.
Predicted Mass Spectrometry Fragmentation for Butanoyl bromide, 3-methyl-
| Fragment Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |
| [C₅H₉BrO]⁺ | 164 / 166 | Molecular Ion (M⁺) |
| [C₅H₉O]⁺ | 85 | Loss of Br radical |
| [C₄H₉]⁺ | 57 | Loss of COBr radical (alpha-cleavage) |
| [Br]⁺ | 79 / 81 | Bromine cation |
| [COBr]⁺ | 107 / 109 | Carbonyl bromide cation |
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives
While Butanoyl bromide, 3-methyl- is a liquid at room temperature, its solid-state structure can be inferred through the X-ray crystallographic analysis of its crystalline derivatives. The reaction of Butanoyl bromide, 3-methyl- with appropriate nucleophiles, such as amines or alcohols, can yield stable, crystalline amides or esters.
Single-crystal X-ray diffraction analysis of such a derivative would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This data would confirm the connectivity established by NMR and provide insight into the conformational preferences of the 3-methylbutanoyl group in the solid state. Although this technique is applied to a derivative and not the compound itself, it offers an unambiguous confirmation of the core molecular structure.
Advanced Spectroscopic Techniques for Surface and Interfacial Studies (e.g., Sum Frequency Generation for related compounds)
The study of chemical structures and dynamics at surfaces and interfaces presents a significant challenge due to the low concentration of molecules in these regions compared to the bulk material. Advanced spectroscopic techniques are required to selectively probe the few molecular layers that constitute an interface. Vibrational spectroscopy, in particular, offers unparalleled insights into molecular identity, orientation, and conformation. rsc.org Among the most powerful of these methods is Sum Frequency Generation (SFG) vibrational spectroscopy, a technique uniquely suited for in-situ investigations of surfaces and buried interfaces. rsc.orgnih.gov
SFG is a second-order nonlinear optical spectroscopy technique. mdpi.com In a typical SFG experiment, two laser beams, one at a fixed visible frequency (ω_VIS_) and another tunable in the infrared range (ω_IR_), are spatially and temporally overlapped at an interface. nih.govacs.org A third beam is generated at the sum frequency (ω_SFG_ = ω_VIS_ + ω_IR_). Due to symmetry constraints, this process is forbidden in media with inversion symmetry (like bulk liquids or gases) but is allowed at interfaces where this symmetry is inherently broken. mdpi.com This selection rule is the source of SFG's intrinsic surface specificity. The SFG signal is resonantly enhanced when the infrared beam's frequency matches a vibrational mode of the interfacial molecules, providing a vibrational spectrum of the surface species. nih.gov
While direct SFG studies on Butanoyl bromide, 3-methyl- are not extensively reported, the application of this technique to structurally related compounds, such as carboxylic acids and organic halides, provides significant insight into how such molecules might behave at an interface.
Application to Carboxylic Acids:
Carboxylic acids are precursors to acyl halides and share the carbonyl functional group. Heterodyne-detected vibrational sum-frequency generation (HD-VSFG) has been used to study aqueous solutions of simple carboxylic acids like formic acid and acetic acid. acs.org These studies provide detailed information on the orientation and aggregation of the acid molecules at the air-water interface.
Key findings from these studies include:
Surface Coverage: As the concentration of the acid increases, the surface coverage by acid molecules also increases, which is observed as a rise in the intensity of the C-H stretching bands in the SFG spectra. acs.org
Molecular Orientation: HD-VSFG provides phase information that allows for the determination of the absolute orientation of the vibrational transition dipole moments, and thus the orientation of the molecules themselves at the interface. acs.org
Dimerization: At higher concentrations (>5 M for acetic acid), the SFG signal intensity for the hydroxyl and carbonyl stretch vibrations begins to decrease. This is attributed to the formation of cyclic dimers at the interface. In these dimers, the near-antiparallel arrangement of the vibrational modes leads to a cancellation of the SFG response. acs.org
Application to Interfacial Halides:
The table below summarizes representative findings from SFG studies on related compounds.
| Compound/System Studied | Interface | Key Vibrational Modes Probed | Research Findings |
| Acetic Acid (Aqueous) | Air-Water | C-H, C=O, O-H | Increased surface coverage with concentration; formation of cyclic dimers at high concentrations reduces SFG signal. acs.org |
| Formic Acid (Aqueous) | Air-Water | C-H, C=O, O-H | Similar to acetic acid, shows increased surface presence with concentration. acs.org |
| Sodium Bromide (Aqueous) | Air-Water | Water O-H | Bromide ions distort the interfacial water's hydrogen-bonding network and show higher concentration at the interface than in bulk. acs.org |
| Pentadecanoic Acid | Air-Water | C-H | Determination of the orientation and conformation of the alkyl chains in the Langmuir-Blodgett film. aps.org |
These examples demonstrate the power of SFG spectroscopy to elucidate the molecular-level details of orientation, conformation, and aggregation at interfaces. By analogy, this technique holds significant potential for characterizing the interfacial behavior of Butanoyl bromide, 3-methyl-, providing insights into its orientation at liquid-air or solid-liquid boundaries, which is crucial for understanding its reactivity and surface properties.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Reaction Energetics
No published studies were identified that specifically apply Density Functional Theory (DFT) to calculate the reaction energetics of Butanoyl bromide, 3-methyl-.
Prediction of Activation Energies and Transition States
A search for literature detailing the prediction of activation energies and the characterization of transition states for reactions involving Butanoyl bromide, 3-methyl- using computational methods did not yield any specific results.
Potential Energy Surface Mapping
There are no available studies that map the potential energy surface for any reaction of Butanoyl bromide, 3-methyl-.
Quantum Chemical Calculations of Reaction Mechanisms
No specific quantum chemical calculations detailing the reaction mechanisms of Butanoyl bromide, 3-methyl- were found in the surveyed literature.
Thermochemical Parameters and Anharmonic Effects
Detailed computational studies on the thermochemical parameters, including any analysis of anharmonic effects for Butanoyl bromide, 3-methyl-, are not available in the current scientific literature.
Frontier Molecular Orbital Analysis
A Frontier Molecular Orbital (FMO) analysis, which would describe the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of Butanoyl bromide, 3-methyl-, has not been specifically reported in published research.
Molecular Dynamics Simulations
No studies utilizing molecular dynamics simulations to investigate the behavior, interactions, or reaction dynamics of Butanoyl bromide, 3-methyl- were identified.
Theoretical Studies of Solvent Effects on Reactivity
General principles of physical organic chemistry suggest that the reactivity of 3-methylbutanoyl bromide, particularly in nucleophilic substitution reactions, would be significantly influenced by the surrounding solvent. The reaction mechanism, whether it proceeds through a more SN1-like or SN2-like pathway, would be stabilized to different extents by solvents of varying polarity and proticity.
For instance, in a hypothetical SN1-type reaction, a polar protic solvent would be expected to stabilize the formation of the acylium ion intermediate and the bromide leaving group through hydrogen bonding and strong dipole-dipole interactions, thereby increasing the reaction rate. Conversely, in an SN2-type reaction, a polar aprotic solvent would be expected to enhance the nucleophilicity of an anionic nucleophile by solvating the counter-ion, leading to an increased reaction rate, while a protic solvent might solvate the nucleophile itself, hindering its reactivity.
However, without specific computational studies on 3-methylbutanoyl bromide, any discussion of solvent effects remains qualitative. Detailed quantitative data, such as the calculated activation energies in different solvents or the relative energies of transition states and intermediates, which would typically be presented in data tables, are not available. Further research in this specific area of computational and theoretical chemistry would be necessary to provide such detailed insights.
Applications in Advanced Organic Synthesis Research
Precursor in the Synthesis of Pharmaceutical Intermediates
The introduction of the isovaleryl group can be a critical step in the synthesis of molecules with potential therapeutic value. The compound serves as a precursor for creating intermediates that are further elaborated into bioactive compounds.
Research has demonstrated the utility of acyl halides, analogous to 3-methylbutanoyl bromide, in the synthesis of novel compounds that could serve as precursors to prodrugs. Prodrugs are inactive compounds that are converted into active drugs within the body. The derivatization of amino acids and their esters using acyl halides is a key strategy in this area. The resulting molecules, such as N-(α-bromoacyl)-α-amino esters, are investigated for their potential to be incorporated into more complex drug delivery systems due to beneficial properties like low cytotoxicity.
A notable application highlighting the reactivity of this class of compounds is the synthesis of novel N-(α-bromoacyl)-α-amino esters. In a specific study, (R,S)-2-bromo-3-methylbutanoyl chloride, a closely related acyl halide, was reacted with various amino acid methyl ester hydrochlorides. This reaction, carried out in dichloromethane (B109758) at 0 °C with triethylamine, yielded a series of dipeptide-like molecules. Triethylamine's role was to neutralize the hydrochloride salt and the hydrogen chloride formed during the acylation reaction.
The resulting products were obtained in moderate yields (61–67%) and were purified by recrystallization. This synthetic route provides a clear example of how the 3-methylbutanoyl backbone can be incorporated into amino acid structures, creating intermediates for further chemical and biological investigation.
| Reactant 1 | Reactant 2 | Product | Yield |
| (R,S)-2-bromo-3-methyl-butanoyl chloride | Methyl ester of D-norvaline | Methyl 2-(2-bromo-3-methylbutanamido)pentanoate | 61-67% |
| (R,S)-2-bromo-3-methyl-butanoyl chloride | Methyl ester of L-phenylglycine | Methyl 2-(2-bromo-3-methylbutanamido)-2-phenylacetate | 61-67% |
| (R,S)-2-bromo-3-methyl-butanoyl chloride | Methyl ester of L-phenylalanine | Methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate | 61-67% |
Role in Material Science Precursor Development
While acyl halides are known to be versatile reagents in the development of new materials, specific research detailing the application of 3-methylbutanoyl bromide in material science is not extensively documented in the available literature. Generally, such compounds can be used to modify polymers or surfaces to introduce specific functional groups, potentially altering their physical or chemical properties. However, detailed studies focusing on 3-methylbutanoyl bromide for these purposes are limited.
Preparation of Functionalized Molecules
The compound is instrumental in the synthesis of various functionalized molecules, where the isovaleryl group is a key structural component.
Tetramic acids are a class of compounds containing a pyrrolidine-2,4-dione (B1332186) ring system and are found in numerous natural products with significant biological activities, including antimicrobial properties. The synthesis of 3-acyltetramic acids is a key area of research. A common synthetic strategy involves the N-acylation of an amino acid ester, followed by a base-induced intramolecular cyclization, known as a Dieckmann condensation.
In this context, 3-methylbutanoyl bromide serves as an ideal acylating agent to introduce the 3-methylbutanoyl group onto the nitrogen atom of an amino acid ester. This N-acylated intermediate can then be cyclized to form the corresponding 3-(3-methylbutanoyl)tetramic acid derivative. This method allows for the modular synthesis of various tetramic acid analogs for biological screening. While general methods are well-established, specific examples using 3-methylbutanoyl bromide directly are part of the broader synthetic potential of this reagent class.
Butanoyl bromide, 3-methyl- is itself an organobromine compound, which is a broad class of organic compounds containing at least one carbon-bromine bond. The reactivity of the acyl bromide group makes it a precursor for a variety of derivatives. Its primary role is to act as an acylating agent, transferring the 3-methylbutanoyl group to nucleophiles such as alcohols (to form esters) and amines (to form amides). The resulting products are new, more complex organobromine compounds.
The versatility of organobromides makes them suitable as building blocks for numerous other syntheses. A related compound, 2-bromo-3-methylbutanoyl bromide, is noted as a precursor for several downstream products, illustrating the synthetic potential of such reagents.
| Precursor | Downstream Product Example | CAS Number |
| 2-Bromo-3-methylbutanoyl bromide | Bromisoval | 496-67-3 |
| 2-Bromo-3-methylbutanoyl bromide | Ethyl 2-bromo-3-methylbutanoate | 609-12-1 |
| 2-Bromo-3-methylbutanoyl bromide | 2-bromo-N-(4-ethoxyphenyl)acetamide | 52964-39-3 |
These examples demonstrate how the core structure, including the bromine atom, is incorporated into larger molecules, highlighting the role of bromo-acyl bromides in generating diverse organobromine derivatives.
Development of Analytical Reagents and Tracers
The unique reactivity of Butanoyl bromide, 3-methyl-, also known as isovaleryl bromide, positions it as a valuable precursor in the development of specialized analytical reagents and tracers. Its acyl bromide functionality allows for the introduction of the isovaleroyl group into various molecules, enabling the creation of tailored compounds for specific analytical purposes. This is particularly relevant in the field of radiochemistry, where the incorporation of a radioactive isotope can transform a molecule into a powerful tool for tracing and detection in complex systems.
Industrial processes often involve extensive pipeline networks for transporting liquids and gases. The timely and accurate detection of leaks in these systems is crucial for safety, environmental protection, and operational efficiency. Radiotracer techniques have emerged as a highly sensitive and effective method for identifying leaks, even in underground or otherwise inaccessible pipelines. The fundamental principle involves introducing a radioactive substance into the pipeline and monitoring its path from the outside. A sudden drop in the tracer's concentration or its appearance outside the pipe indicates the location of a leak.
While no direct research has been published on the specific use of Butanoyl bromide, 3-methyl- as a radiotracer for industrial leakage detection, its chemical properties suggest a potential application in this field, particularly when labeled with a suitable radioisotope such as Bromine-82 (82Br).
Conceptual Framework for 82Br-labeled Butanoyl bromide, 3-methyl- as a Radiotracer:
The development of a radiotracer based on Butanoyl bromide, 3-methyl- would involve the synthesis of the compound with a radioactive bromine atom. The radioisotope Bromine-82 is a common choice for industrial tracers due to its suitable half-life and the emission of high-energy gamma rays that can be detected through pipe walls and soil.
The synthesis of other brominated organic compounds for radiotracer applications, such as butyl bromide-82Br, has been documented. neliti.comneliti.com These syntheses often involve a substitution reaction where a non-radioactive bromine atom is replaced with 82Br, or a radioactive bromide ion (82Br-) is reacted with a suitable precursor. A potential synthetic route for 82Br-labeled Butanoyl bromide, 3-methyl- could involve the reaction of 3-methylbutanoic acid with a brominating agent containing Bromine-82.
Properties of Bromine-82 Relevant to Leak Detection:
| Property | Value |
| Half-life | 35.3 hours |
| Primary Gamma Ray Energies | 554.3 keV, 619.1 keV, 776.5 keV |
| Decay Mode | Beta decay |
The relatively short half-life of 82Br is advantageous as it ensures that the radioactivity in the environment decays to safe levels in a reasonable amount of time after the test is completed. The high-energy gamma rays are crucial for penetrating the pipe and surrounding materials to be detected by external sensors.
Hypothetical Application in Industrial Settings:
Once synthesized, 82Br-labeled Butanoyl bromide, 3-methyl- could be introduced into a pipeline system carrying organic fluids. The selection of a tracer that is miscible with the fluid being transported is a critical factor for accurate leak detection. Given its organic nature, isovaleryl bromide would be a potential candidate for tracing leaks in pipelines carrying hydrocarbons or other organic chemicals.
The detection process would involve moving a sensitive radiation detector, such as a scintillation counter, along the length of the pipeline. An increase in the detected radiation level at a specific point would signify the accumulation of the radiotracer, thereby pinpointing the location of the leak.
Research Findings on Similar Brominated Radiotracers:
Studies on butyl bromide labeled with 82Br have demonstrated its effectiveness in detecting leaks in industrial pipeline systems. neliti.comneliti.com These studies have shown that organic-soluble radiotracers are essential for systems transporting organic liquids, as they ensure that the tracer's behavior accurately reflects the flow of the process fluid. The synthesis of butyl bromide-82Br is typically achieved by reacting 1-butanol (B46404) with a source of 82Br, such as potassium bromide-82Br, in the presence of a catalyst like sulfuric acid. neliti.comneliti.com This established methodology for preparing brominated radiotracers provides a strong foundation for the potential development and application of 82Br-labeled Butanoyl bromide, 3-methyl- for similar purposes.
Analytical Methodologies for Purity and Reaction Monitoring
Chromatographic Techniques
Chromatography is a cornerstone for the separation, identification, and quantification of "Butanoyl bromide, 3-methyl-" and its potential impurities. Gas and liquid chromatography are particularly valuable in this context.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in "Butanoyl bromide, 3-methyl-". The process involves separating compounds in a gas chromatograph and then detecting them with a mass spectrometer, which provides information about their molecular weight and fragmentation patterns. acs.orgresearchgate.net This dual-detection system allows for a high degree of confidence in compound identification.
Potential impurities in "Butanoyl bromide, 3-methyl-" could arise from starting materials, side reactions, or degradation. These may include unreacted 3-methylbutanoic acid, residual brominating agents, or other halogenated byproducts. GC-MS is adept at detecting these trace-level impurities. thermofisher.comresearchgate.net The natural isotopic abundance of bromine (79Br and 81Br) results in a characteristic M+2 peak in the mass spectrum, aiding in the identification of bromine-containing compounds. researchgate.netresearchgate.net
A typical GC-MS analysis for impurity profiling would involve the following:
| Parameter | Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-1 or DB-624) is often used for the separation of acyl halides and related compounds. researchgate.netmdpi.com |
| Injector Temperature | Typically set high enough to ensure rapid volatilization of the sample without causing thermal degradation. |
| Oven Temperature Program | A programmed temperature ramp is employed to ensure the separation of compounds with a range of boiling points. |
| Carrier Gas | Helium is commonly used as the carrier gas. thermofisher.com |
| Ionization Mode | Electron Ionization (EI) is standard for generating reproducible mass spectra. thermofisher.com |
| Detector | A quadrupole or time-of-flight (TOF) mass analyzer is used to detect the ions. |
This table is interactive. Users can sort and filter the data.
High-performance liquid chromatography (HPLC) is a complementary technique to GC-MS, particularly useful for the analysis of less volatile or thermally sensitive compounds. sielc.com While "Butanoyl bromide, 3-methyl-" is volatile, HPLC can be employed for the analysis of related, less volatile starting materials or byproducts. Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common mode of operation. sielc.com
For the analysis of acyl halides or related compounds, a typical HPLC method might involve:
| Parameter | Condition |
| Column | A C18 or other suitable reverse-phase column. sielc.com |
| Mobile Phase | A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acidic modifier like formic or phosphoric acid to improve peak shape. sielc.com |
| Detector | A UV detector is often used if the compounds of interest have a chromophore. For compounds without a strong chromophore, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) can be used. sielc.com |
| Flow Rate | Typically in the range of 0.5-2.0 mL/min. |
| Injection Volume | A small, precise volume of the sample solution is injected. |
This table is interactive. Users can sort and filter the data.
Spectroscopic Methods for In-Situ Reaction Monitoring
In-situ reaction monitoring provides real-time information about the progress of a chemical reaction without the need for sample extraction. spectroscopyonline.com This is particularly advantageous for reactions involving reactive species like "Butanoyl bromide, 3-methyl-", as it minimizes the risk of sample degradation during analysis. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. spectroscopyonline.comresearchgate.net
These techniques can track the disappearance of reactants and the appearance of products by monitoring characteristic spectroscopic signals. For example, in the synthesis of "Butanoyl bromide, 3-methyl-" from 3-methylbutanoic acid, FTIR spectroscopy could monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl bromide at a different frequency. researchgate.net
| Technique | Monitored Species/Functional Group | Advantages |
| FTIR Spectroscopy | Carbonyl (C=O) stretching vibrations of the starting carboxylic acid and the product acyl bromide. | Provides real-time data on the conversion of functional groups. |
| Raman Spectroscopy | Can also monitor carbonyl stretches and other vibrational modes. Less sensitive to water than FTIR. | Useful for reactions in aqueous or protic media. |
| NMR Spectroscopy | Changes in the chemical shifts of protons or carbons adjacent to the reacting functional group. | Provides detailed structural information about reactants, intermediates, and products. mdpi.combham.ac.uk |
This table is interactive. Users can sort and filter the data.
General Quality Control and Assurance Protocols for Research Materials
Robust quality control (QC) and quality assurance (QA) protocols are essential to ensure the reliability and reproducibility of research involving "Butanoyl bromide, 3-methyl-". eurachem.orgfldata.comelchemy.com These protocols encompass the entire lifecycle of the material, from synthesis and purification to storage and handling.
Key elements of a quality control and assurance program include:
Raw Material Testing: All starting materials must be tested for identity and purity before use to prevent the introduction of unwanted impurities into the synthesis. reagent.co.uk
In-Process Controls: Monitoring the reaction at critical stages helps to ensure that it is proceeding as expected and allows for adjustments to be made if necessary. elchemy.com
Final Product Testing: The final product must be rigorously tested to confirm its identity, purity, and any other relevant specifications. This typically involves a combination of the analytical techniques described above. reagent.co.uk
Stability Testing: "Butanoyl bromide, 3-methyl-" is a reactive compound. Stability studies are necessary to determine its shelf-life under various storage conditions and to identify any potential degradation products. reagent.co.uk
Documentation: Meticulous record-keeping is crucial for traceability and to ensure that all procedures are followed correctly. elchemy.comepa.gov This includes documenting all analytical methods, results, and any deviations from standard operating procedures.
These comprehensive analytical and quality control measures are fundamental to guaranteeing the quality of "Butanoyl bromide, 3-methyl-" used in research and development, thereby ensuring the validity and reliability of the experimental results obtained. reagent.co.ukepa.gov
Q & A
Q. What are the standard synthetic routes for 3-methylbutanoyl bromide, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves reacting 3-methylbutanoic acid with phosphorus tribromide (PBr₃) in anhydrous conditions. Key parameters include maintaining a temperature range of 0–5°C to minimize side reactions (e.g., hydrolysis) and using dry solvents like dichloromethane. Post-synthesis, purification via fractional distillation under reduced pressure (e.g., 40–60 mmHg) is recommended. For higher yields (>85%), stoichiometric excess of PBr₃ (1.2–1.5 equiv.) and inert atmosphere (N₂/Ar) are critical .
Q. How should 3-methylbutanoyl bromide be characterized using spectroscopic methods such as NMR and IR?
- Methodological Answer :
- ¹H NMR : Expect signals for the methyl group (δ ~1.05–1.15 ppm, triplet) and the acyl bromide proton (δ ~2.45–2.65 ppm, multiplet). Splitting patterns help confirm branching (e.g., coupling constants for adjacent CH₂ groups) .
- IR : A strong absorption band near 1800–1850 cm⁻¹ corresponds to the C=O stretch of the acyl bromide. Additional peaks at ~600–650 cm⁻¹ confirm C-Br stretching. Reference NIST Chemistry WebBook for validated spectral data .
Q. What are the recommended storage and handling protocols for 3-methylbutanoyl bromide to ensure stability and safety?
- Methodological Answer : Store in amber glass bottles under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis. Use desiccants (e.g., molecular sieves) to avoid moisture. Handle in a fume hood with PPE (nitrile gloves, goggles). Hazard codes (e.g., UN 1760 for corrosive liquids) mandate secondary containment and spill kits. Degrade waste with slow addition to aqueous NaHCO₃ .
Advanced Research Questions
Q. How can computational chemistry methods be integrated with experimental data to resolve contradictions in the structural elucidation of 3-methylbutanoyl bromide?
- Methodological Answer : When experimental NMR data conflicts with expected structures (e.g., unexpected splitting or shifts), perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate spectra. Compare computed chemical shifts with experimental values to identify conformational isomers or impurities. Tools like Gaussian or ORCA are recommended, with solvent effects modeled using PCM .
Q. What strategies are effective in minimizing side reactions when using 3-methylbutanoyl bromide in acyl transfer reactions?
- Methodological Answer : To suppress hydrolysis or elimination:
- Use anhydrous solvents (e.g., THF, DMF) pre-dried over activated 3Å molecular sieves.
- Employ Schlenk-line techniques for oxygen-sensitive reactions.
- Add scavengers like 2,6-lutidine to neutralize HBr byproducts. Kinetic studies (e.g., monitoring via in-situ FTIR) can optimize reaction time and temperature .
Q. What role does 3-methylbutanoyl bromide play in the synthesis of advanced materials, such as perovskite precursors, and how does its reactivity compare to other acyl bromides?
- Methodological Answer : While not directly reported in perovskite synthesis (e.g., FABr or MABr are more common ), 3-methylbutanoyl bromide’s branched structure may enhance steric stabilization in organic-inorganic hybrids. Comparative reactivity studies (e.g., nucleophilic acyl substitution rates vs. acetyl bromide) can be conducted via kinetic assays (UV-Vis monitoring at 300–400 nm). Its lower electrophilicity due to steric hindrance may require catalysts (e.g., DMAP) for efficient reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
